molecular formula C18H19N3O B6577529 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide CAS No. 373613-72-0

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide

Cat. No. B6577529
CAS RN: 373613-72-0
M. Wt: 293.4 g/mol
InChI Key: NHDYAIYJEZPDMO-UHFFFAOYSA-N
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Description

“N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .


Chemical Reactions Analysis

A novel one-pot protocol for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes has been established . This involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained significant attention due to their lower incidence of adverse effects .

Mode of Action

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide interacts with its target, the COX enzyme, by inhibiting its activity . Docking studies have shown that the molecules of this compound can position themselves well in the COX-2 active site . This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting the COX enzyme, N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Result of Action

The inhibition of the COX enzyme by N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide leads to a reduction in the production of prostanoids . This results in decreased inflammation, pain, and fever . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .

properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-3-12-16(22)20-18-17(14-9-5-4-6-10-14)19-15-11-7-8-13-21(15)18/h4-11,13H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDYAIYJEZPDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}pentanamide

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